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molecular formula C8H5BrO B130475 5-Bromobenzofuran CAS No. 23145-07-5

5-Bromobenzofuran

Cat. No. B130475
M. Wt: 197.03 g/mol
InChI Key: AYOVPQORFBWFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700809

Procedure details

A solution of 4-bromophenol (17.3 g, 100 mmol) in dimethylformamide (40 ml) was treated with bromoacetaldehyde dimethyl acetal (16.9 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol) and heated at 150° C. for 16 h. The mixture was cooled, poured into water (500 ml) and extracted with diethyl ether (3×100 ml). The combined organic extracts were dried (MgSO4), concentrated, and filtered through a plug of silica gel eluting with 10% diethyl ether in hexane. The resulting oil (15 g) was added to a solution of polyphosphoric acid (~12 g) in toluene (100 mL) and heated at 80° C. for 16 h. The mixture was cooled and the toluene layer was decanted off and washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4), concentrated and the residue distilled to give 5-bromobenzofuran (6 g) as a colourless oil, bp. 98° C./1 mmHg; δH (DMSO-d6) 6.96 (1H, m, ArH), 7.45 (1H, m, ArH), 7.59 (1H, m, ArH), 7.91 (1H, m, ArH), and 8.05 (1H, m, ArH).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CO[CH:11](OC)[CH2:12]Br.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:12]=[CH:11][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
16.9 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel eluting with 10% diethyl ether in hexane
ADDITION
Type
ADDITION
Details
The resulting oil (15 g) was added to a solution of polyphosphoric acid (~12 g) in toluene (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the toluene layer was decanted off
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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